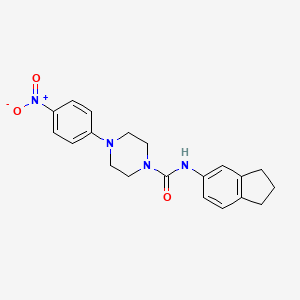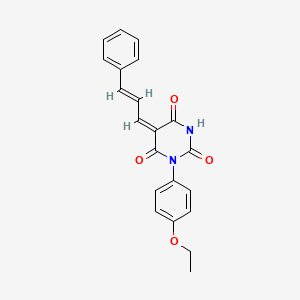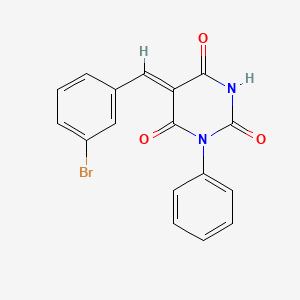
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, commonly known as 'Compound X', is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain neurotransmitter receptors.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its synthetic nature, which allows for precise control over the chemical composition and purity of the compound. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which may limit its use in certain experimental settings.
Future Directions
There are numerous potential future directions for research on Compound X. One area of interest is the compound's potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further investigation of the compound's mechanism of action and pharmacokinetics may provide insight into its potential therapeutic applications. Finally, research on the synthesis of analogs of Compound X may lead to the development of compounds with improved pharmacological properties.
Scientific Research Applications
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity. Additionally, it has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(21-17-5-4-15-2-1-3-16(15)14-17)23-12-10-22(11-13-23)18-6-8-19(9-7-18)24(26)27/h4-9,14H,1-3,10-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBWHODVATKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4759035.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B4759041.png)
![2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B4759049.png)
![9-ethyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4759055.png)
![8-methoxy-4,4-dimethyl-5-(2-thienylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4759058.png)
![N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759068.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4759072.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4759075.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759083.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4759117.png)
![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)

